N-cyclooctylpiperidin-1-amine
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Overview
Description
N-cyclooctylpiperidin-1-amine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The compound features a piperidine ring substituted with a cyclooctyl group at the nitrogen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amines: One common method for synthesizing N-cyclooctylpiperidin-1-amine involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
One-Pot Preparation: Another efficient method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl₂).
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclooctylpiperidin-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Chemistry: N-cyclooctylpiperidin-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, piperidine derivatives, including this compound, are explored for their potential therapeutic properties. These compounds have shown promise as anticancer, antiviral, and antimicrobial agents .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it valuable in industrial applications .
Mechanism of Action
The mechanism of action of N-cyclooctylpiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound can exert anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Cyclooctylamine: A compound with a cyclooctyl group attached to an amine group.
N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: N-cyclooctylpiperidin-1-amine is unique due to the presence of both a cyclooctyl group and a piperidine ring. This combination imparts distinct chemical and physical properties, making it more versatile and potentially more effective in various applications compared to its simpler analogs .
Properties
IUPAC Name |
N-cyclooctylpiperidin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-5-9-13(10-6-3-1)14-15-11-7-4-8-12-15/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFONFVWPZUJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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